molecular formula C31H36O10 B1245070 Orbiculin E

Orbiculin E

Cat. No.: B1245070
M. Wt: 568.6 g/mol
InChI Key: GAOKKLOHOKIMQT-KBAKPPLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin E is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by acetoxy group at positions 1 and 2, a benzoyloxy group at position 9 and furoyloxy groups at position 6 (the 1beta,2beta,9alpha,6alpha). Isolated from Celastrus orbiculatus, it exhibits inhibition of both NF-kappaB activation and nitric oxide production. It has a role as a metabolite, an antineoplastic agent and a NF-kappaB inhibitor. It is an acetate ester, a benzoate ester, a bridged compound, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound. It derives from a 3-furoic acid.

Scientific Research Applications

Anticancer Potential

Orbiculin E, derived from Celastrus orbiculatus, has shown promise in cancer research. In a study examining the effects of Celastrus orbiculatus extract (COE) on gastric cancer, it was found that COE can inhibit the proliferation, adhesion, invasion, and migration of gastric cancer cells in vitro. This is achieved by enhancing the expression of E-cadherin and reducing the expression of N-cadherin and vimentin. Furthermore, COE suppressed the activation of the NF-κB/Snail signaling pathway. In vivo, COE effectively suppressed tumor growth and metastasis in a mouse model, indicating its potential as an anticancer agent (Zhu et al., 2015).

Nutrigenetic Effects

Nutrigenetics, the study of how genetic variation affects response to nutrients, may also be relevant to this compound. Research in nutrigenetics explores how different genotypes respond to specific dietary components, which can include compounds like this compound. This field aims to provide personalized dietary recommendations for disease prevention and is an emerging area of interest in nutrition and health research (Zhang et al., 2008).

Effects on Angiogenesis

Another study focused on the effects of Celastrus orbiculatus extract (COE) on angiogenesis, a key process in tumor growth and metastasis. COE was found to inhibit angiogenesis by targeting the vascular endothelial growth factor (VEGF) signaling pathway. In vitro, COE inhibited proliferation and induced apoptosis in hepatic carcinoma cells and inhibited VEGF expression at both mRNA and protein levels. This inhibition was also observed in human umbilical vein endothelial cells (HUVEC), where COE inhibited the formation of a capillary-like structure. In vivo, COE reduced the volume and weight of solid tumors in mice and decreased tumor angiogenesis, supporting its potential as a therapeutic agent in treating hepatic carcinoma (Qian et al., 2012).

Properties

Molecular Formula

C31H36O10

Molecular Weight

568.6 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-7-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] furan-3-carboxylate

InChI

InChI=1S/C31H36O10/c1-17-14-23(37-18(2)32)26(38-19(3)33)30(6)24(39-27(34)20-10-8-7-9-11-20)15-22-25(31(17,30)41-29(22,4)5)40-28(35)21-12-13-36-16-21/h7-13,16-17,22-26H,14-15H2,1-6H3/t17-,22-,23+,24+,25-,26+,30-,31-/m1/s1

InChI Key

GAOKKLOHOKIMQT-KBAKPPLISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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